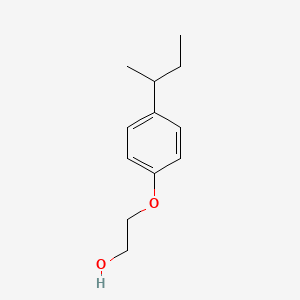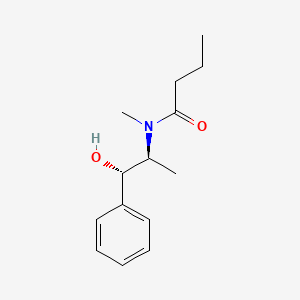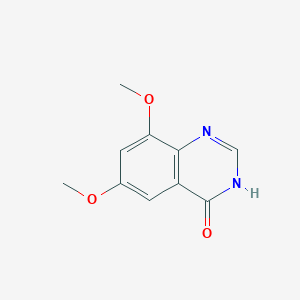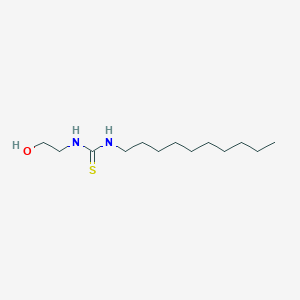
N,N'-Dioctyloxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Dioctyloxamide is an organic compound belonging to the oxamide family It is characterized by the presence of two octyl groups attached to the nitrogen atoms of the oxamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N’-Dioctyloxamide can be synthesized through the reaction of oxalyl chloride with octylamine. The reaction typically involves the following steps:
Preparation of Oxalyl Chloride Solution: Oxalyl chloride is dissolved in an appropriate solvent, such as dichloromethane.
Addition of Octylamine: Octylamine is slowly added to the oxalyl chloride solution under controlled temperature conditions to prevent excessive heat generation.
Formation of N,N’-Dioctyloxamide: The reaction mixture is stirred for several hours, allowing the formation of N,N’-Dioctyloxamide. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of N,N’-Dioctyloxamide may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Dioctyloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxamides with different oxidation states.
Reduction: Reduction reactions can convert N,N’-Dioctyloxamide into its corresponding amines.
Substitution: The octyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products:
Oxidation Products: Various oxamides with different oxidation states.
Reduction Products: Corresponding amines.
Substitution Products: N,N’-Dioctyloxamide derivatives with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
N,N’-Dioctyloxamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: N,N’-Dioctyloxamide is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Propiedades
| 7462-50-2 | |
Fórmula molecular |
C18H36N2O2 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
N,N'-dioctyloxamide |
InChI |
InChI=1S/C18H36N2O2/c1-3-5-7-9-11-13-15-19-17(21)18(22)20-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H,19,21)(H,20,22) |
Clave InChI |
SIDCXXDUSLLCNK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNC(=O)C(=O)NCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-bromo-2-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12000691.png)


![9-Chloro-5-(4-ethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000703.png)


![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12000718.png)


![N-(2-Hydroxycyclohexyl)-N'-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea](/img/structure/B12000726.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12000731.png)
![2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12000736.png)
